molecular formula C14H11F2NO2 B2408110 N-(3,4-difluorophenyl)-4-methoxybenzamide CAS No. 329938-89-8

N-(3,4-difluorophenyl)-4-methoxybenzamide

Cat. No.: B2408110
CAS No.: 329938-89-8
M. Wt: 263.244
InChI Key: HGFVREOXWIIBBC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-methoxybenzamide is an organic compound characterized by the presence of a difluorophenyl group and a methoxybenzamide moiety

Scientific Research Applications

N-(3,4-difluorophenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards of a compound depend on its properties. For example, “3,4-Difluorophenyl isocyanate” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s combustible, toxic if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-4-methoxybenzamide typically involves the reaction of 3,4-difluoroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Comparison with Similar Compounds

  • N-(3,4-dichlorophenyl)-4-methoxybenzamide
  • N-(3,4-difluorophenyl)-4-hydroxybenzamide
  • N-(3,4-difluorophenyl)-4-aminobenzamide

Comparison: N-(3,4-difluorophenyl)-4-methoxybenzamide is unique due to the presence of both difluorophenyl and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFVREOXWIIBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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